1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5-position and a benzyl group at the 1-position of the pyrrolo[2,3-b]pyridine core makes this compound particularly interesting for various chemical and biological studies.
Scientific Research Applications
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be synthesized through several synthetic routes. One common method involves the bromination of 1-benzyl-1H-pyrrolo[2,3-b]pyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to achieve selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, and solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-benzyl-5-amino-1H-pyrrolo[2,3-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1-Benzyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position, which may influence its reactivity in substitution reactions and its biological properties.
Uniqueness: 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical and biological properties. This combination allows for selective reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
1-benzyl-5-bromopyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-8-12-6-7-17(14(12)16-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUHJCFKXXKAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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